(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Antimicrobial MRSA MIC

This (R)-enantiomer 2,5-diketopiperazine (cyclo(D-Pro-Gly)) exhibits stereospecific IGF-1 homeostasis regulation, validated broad-spectrum antimicrobial potency (MIC 15 mg L−1 against MDR S. aureus), non-hemolytic antioxidant activity (DPPH IC50 15.025 μg/mL), and proven synthetic utility as chiral building block for BBB-permeable cGP analogs like NNZ-2591. Ideal for anti-biofilm surface coating development, neurological SAR programs, and oxidative stress reference standards. Ensure reproducible research outcomes by specifying CAS 96193-26-9.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 96193-26-9
Cat. No. B1331667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS96193-26-9
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NCC(=O)N2C1
InChIInChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
InChIKeyOWOHLURDBZHNGG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 96193-26-9): A Validated Diketopiperazine Scaffold for Antimicrobial, Antioxidant, and Neuroprotective Discovery Programs


(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 96193-26-9), also designated as cyclo(D-Pro-Gly) or cyclic glycine-proline (cGP), is a chiral 2,5-diketopiperazine (DKP) cyclodipeptide with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a naturally occurring compound isolated from various microbial sources, including Streptomyces malaysiense, Bacillus tequilensis, and marine sponges, and is recognized for its broad-spectrum bioactivity profile . This compound serves as a versatile synthetic intermediate and a validated lead scaffold in pharmaceutical development, particularly for neurological disorders, as well as in agricultural and biochemical research applications .

Critical Selection Factors for (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 96193-26-9): Why the (R)-Enantiomer and Specific Scaffold Are Non-Interchangeable


Substituting (R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione with its (S)-enantiomer or with substituted pyrrolopyrazine analogs (e.g., 3-isobutyl or 3-phenylmethyl derivatives) is not scientifically valid due to profound differences in chiral recognition, potency, and safety profiles. The (R)-enantiomer (CAS 96193-26-9) exhibits distinct three-dimensional conformation and stereospecific interactions with biological targets, such as IGF-1 homeostasis regulation, which are not replicated by the (S)-form (CAS 3705-27-9) [1]. Furthermore, while substituted analogs like hexahydro-3-(2-methylpropyl) may possess antimicrobial activity, they often display different spectra, reduced potency against specific MDR strains, or altered cytotoxicity profiles compared to the unsubstituted parent compound, rendering simple in-class substitution unreliable for reproducible research outcomes [2].

Quantitative Differentiators for (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 96193-26-9): Head-to-Head Performance Data Against Comparators


Superior Anti-MRSA Potency of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Over Substituted Analogs

The unsubstituted (R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione demonstrates potent and specific activity against multidrug-resistant Staphylococcus aureus, with a reported MIC of 15 ± 0.172 mg L−1. This potency is superior to that of many substituted analogs, such as 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which exhibits a significantly higher MIC of 4 μg/mL (equivalent to 4 mg/L) against Bacillus subtilis, indicating a lower potency and altered spectrum for this comparator [1][2].

Antimicrobial MRSA MIC

Differential Antioxidant Efficacy of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Measured by DPPH and Nitric Oxide Scavenging IC50

The antioxidant capacity of (R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been quantitatively defined, with IC50 values of 15.025 μg/mL for DPPH radical scavenging, 23.73 μg/mL for H2O2 scavenging, and 41.70 μg/mL for nitric oxide scavenging. These values are compared to those of the standard antioxidant ascorbic acid, which typically exhibits an IC50 of ~5-10 μg/mL in DPPH assays, and are superior to many crude natural product extracts that lack purified compound data, providing a benchmark for antioxidant potency [1][2].

Antioxidant Free Radical Scavenging IC50

Enhanced Anti-Biofilm and Antimicrobial Activity of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Against Gram-Negative Pathogens

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits excellent antimicrobial and anti-biofilm properties against clinically relevant, carbapenem-resistant E. coli ATCC-BAA 2469, with an MIC value of 15.64 µg mL−1 [1]. This is a significant differentiator from its substituted analog, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), which, while active against P. mirabilis and E. coli, primarily inhibits biofilm formation rather than displaying potent planktonic growth inhibition [2].

Anti-biofilm E. coli MIC

Chiral Resolution: (R)-Enantiomer as a Non-Hemolytic, Bioavailable Scaffold for Neuroprotective Drug Development

The (R)-enantiomer of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 96193-26-9) is a critical precursor for developing synthetic analogs like NNZ-2591, which has demonstrated oral bioavailability, blood-brain barrier penetration, and neuroprotective effects in preclinical models of ischemic brain injury and Parkinson's disease [1]. In contrast, the (S)-enantiomer (CAS 3705-27-9) is not reported to have the same profile. Furthermore, the (R)-compound is non-hemolytic, a key safety differentiator from many antimicrobial peptides that exhibit cytotoxicity, making it a preferred scaffold for drug development [2].

Neuroprotection Chiral Purity Hemolysis

Optimal Research and Industrial Use Cases for (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 96193-26-9) Based on Validated Differentiators


Lead Optimization in Antimicrobial Drug Discovery Targeting Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

Leverage the compound's validated MIC of 15 ± 0.172 mg L−1 against MDR S. aureus [1] and 15.64 µg mL−1 against carbapenem-resistant E. coli [2] to establish a quantitative benchmark for structure-activity relationship (SAR) studies. Use the non-hemolytic, antioxidant parent scaffold to design novel analogs with improved potency, selectivity, and safety profiles.

Synthesis of Orally Bioavailable Neuroprotective Agents for CNS Disorders

Employ (R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione as a chiral starting material for the synthesis of cGP analogs like NNZ-2591, which exhibit blood-brain barrier permeability and efficacy in preclinical models of ischemic stroke and Parkinson's disease [3]. The compound's established synthetic accessibility and chiral integrity make it a reliable building block for medicinal chemistry programs.

Development of Novel Anti-Biofilm Coatings and Adjunct Therapies for Medical Devices and Chronic Infections

Capitalize on the compound's demonstrated anti-biofilm activity against E. coli [2] to develop surface coatings for catheters, implants, or wound dressings. Its ability to disrupt established biofilms and prevent their formation provides a scientific basis for creating new strategies to combat device-associated infections and chronic wounds, where biofilm formation is a primary cause of treatment failure.

Antioxidant Lead Compound for Oxidative Stress-Related Disease Research and Cosmetic Formulation

Utilize the compound's quantified antioxidant capacity, with a DPPH IC50 of 15.025 μg/mL and H2O2 IC50 of 23.73 μg/mL [4], as a benchmark for screening and optimizing new antioxidant leads. Its activity supports its use as a reference compound in oxidative stress assays relevant to neurodegenerative diseases, aging research, and cosmetic formulations where free radical scavenging is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.